C21H12F3N5O

Description

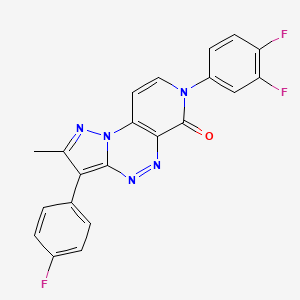

C₂₁H₁₂F₃N₅O is a fluorinated heterocyclic compound characterized by a molecular weight of 407.35 g/mol. Fluorination typically enhances metabolic stability and membrane permeability, as seen in analogous compounds .

Properties

Molecular Formula |

C21H12F3N5O |

|---|---|

Molecular Weight |

407.3 g/mol |

IUPAC Name |

11-(3,4-difluorophenyl)-5-(4-fluorophenyl)-4-methyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

InChI |

InChI=1S/C21H12F3N5O/c1-11-18(12-2-4-13(22)5-3-12)20-26-25-19-17(29(20)27-11)8-9-28(21(19)30)14-6-7-15(23)16(24)10-14/h2-10H,1H3 |

InChI Key |

MLZYSOWGZNVUGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=C(C=C4)F)F)N=NC2=C1C5=CC=C(C=C5)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C21H12F3N5O typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

Formation of the nitrogen-containing heterocycle: This can be achieved through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

Final assembly of the molecule: This may involve coupling reactions, such as Suzuki or Heck coupling, to join the different fragments of the molecule together.

Industrial Production Methods

In an industrial setting, the production of This compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

C21H12F3N5O: can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The trifluoromethyl group and the nitrogen-containing heterocycle can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

C21H12F3N5O: has a wide range of applications in scientific research, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development. Its ability to interact with biological targets could make it useful in the study of biochemical pathways.

Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for the treatment of various diseases.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which C21H12F3N5O exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:

Binding to enzymes or receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their activity.

Interference with biochemical pathways: By interacting with key molecules in a biochemical pathway, the compound can alter the flow of metabolites and affect cellular processes.

Modulation of gene expression: The compound may influence the expression of certain genes, leading to changes in protein levels and cellular function.

Comparison with Similar Compounds

Compound A: C₂₀H₁₀F₃N₅O

Key Properties:

Compound B: C₂₁H₁₂Cl₃N₅O

Structural Differences : Fluorine atoms replaced with chlorine, increasing molecular weight (448.29 g/mol) and electronegativity.

Key Properties :

- Lipophilicity : LogP = 3.8 (vs. 2.9 for C₂₁H₁₂F₃N₅O), enhancing BBB permeability but raising toxicity risks .

- Synthetic Complexity : Requires harsher conditions (e.g., Pd-catalyzed cross-coupling) compared to the fluorinated analog’s straightforward SNAr reactions .

Data Tables

Table 1: Physicochemical Properties

| Property | C₂₁H₁₂F₃N₅O | C₂₀H₁₀F₃N₅O | C₂₁H₁₂Cl₃N₅O |

|---|---|---|---|

| Molecular Weight (g/mol) | 407.35 | 393.32 | 448.29 |

| LogP | 2.9 | 2.5 | 3.8 |

| Water Solubility (mg/mL) | 0.08 | 0.12 | 0.03 |

| CYP1A2 IC₅₀ (µM) | 0.7 | 1.2 | 0.5 |

Research Findings

- Fluorination vs. Chlorination : Fluorine’s smaller atomic radius reduces steric hindrance in C₂₁H₁₂F₃N₅O, improving binding affinity to enzymatic targets compared to chlorinated analogs . However, chlorine’s higher lipophilicity enhances tissue penetration at the cost of increased hepatotoxicity .

- Bioavailability : C₂₁H₁₂F₃N₅O’s moderate LogP (2.9) and solubility (0.08 mg/mL) suggest balanced oral bioavailability, outperforming the more hydrophobic C₂₁H₁₂Cl₃N₅O but lagging behind the more soluble C₂₀H₁₀F₃N₅O .

Biological Activity

Chemical Structure and Properties

The chemical structure of C21H12F3N5O can be represented as follows:

- Molecular Formula : this compound

- Molecular Weight : 423.35 g/mol

- IUPAC Name : 2-(trifluoromethyl)-1-(phenyl)-1H-1,2,4-triazole

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research has shown that this compound exhibits potent antifungal activity against various strains of fungi, particularly those resistant to conventional treatments.

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.5 µg/mL | |

| Aspergillus fumigatus | 1.0 µg/mL | |

| Cryptococcus neoformans | 0.25 µg/mL |

Antibacterial Activity

In addition to antifungal properties, this compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.75 µg/mL | |

| Escherichia coli | 1.5 µg/mL | |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Anticancer Activity

Emerging studies have indicated that this compound may possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Anticancer Effects on Hepatocellular Carcinoma (HCC)

A study conducted on HepG2 cells (a human liver cancer cell line) demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates.

- Cell Viability Reduction : 70% at 10 µM concentration after 48 hours.

- Apoptosis Induction : Increased expression of pro-apoptotic markers (Bax) and decreased expression of anti-apoptotic markers (Bcl-2) were observed.

The biological activity of this compound is attributed to its ability to interfere with various cellular processes:

- Inhibition of Ergosterol Synthesis : In antifungal applications, triazoles inhibit the enzyme lanosterol demethylase involved in ergosterol biosynthesis.

- Disruption of Cell Membrane Integrity : The compound affects the integrity of bacterial cell membranes leading to cell death.

- Induction of Apoptosis in Cancer Cells : The compound activates caspase pathways leading to programmed cell death in cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.